molecular formula C7H18Cl2N2O B1630045 3-(Piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 6427-02-7

3-(Piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B1630045
CAS No.: 6427-02-7
M. Wt: 217.13 g/mol
InChI Key: VKJLOUPWISPINX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propan-1-ol dihydrochloride ( 6427-02-7) is a chemical compound with the molecular formula C₇H₁₈Cl₂N₂O and a molecular weight of 217.14 g/mol . This dihydrochloride salt form of 1-Piperazinepropanol offers enhanced stability and solubility for research and development applications, particularly in medicinal chemistry. The compound features a propanol chain linked to a piperazine ring, a common pharmacophore in drug discovery. Piperazine derivatives are extensively utilized as building blocks in the synthesis of more complex molecules, often serving as key intermediates for active pharmaceutical ingredients (APIs) . Researchers value this compound for its potential in constructing novel chemical entities, especially in central nervous system (CNS) and psychiatric disorder research, where piperazine-based structures are frequently explored . Proper storage conditions recommend the product be kept sealed in a dry environment at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-piperazin-1-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c10-7-1-4-9-5-2-8-3-6-9;;/h8,10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLOUPWISPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625778
Record name 3-(Piperazin-1-yl)propan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6427-02-7
Record name 3-(Piperazin-1-yl)propan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperazin-1-yl)propan-1-ol dihydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with 3-chloropropanol in polar aprotic solvents (e.g., acetone, THF) under basic conditions. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) enhances reactivity by stabilizing the transition state. Stoichiometric excess of piperazine (2:1 molar ratio) suppresses dialkylation, yielding ~65–75% monoalkylated product after purification.

Representative Procedure

  • Reactants : Piperazine (2.0 equiv), 3-chloropropanol (1.0 equiv), K₂CO₃ (1.5 equiv), TBAB (0.1 equiv)
  • Solvent : Acetone (10 vol)
  • Conditions : Reflux at 60°C for 12–18 hours
  • Workup : Filtration, solvent evaporation, and silica gel chromatography (DCM:MeOH = 15:1)
  • Yield : 68%

Limitations

  • Dialkylation Byproducts : Even with excess piperazine, ~15–20% bis(3-hydroxypropyl)piperazine forms, requiring costly chromatographic separation.
  • Low Atom Economy : Excess piperazine necessitates recovery systems for industrial viability.

Boc Protection/Deprotection Strategy

To circumvent selectivity issues, a Boc-protection approach ensures monoalkylation. This method, detailed in Ambeed’s synthesis of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, achieves 97% yield.

Stepwise Synthesis

  • Boc Protection :
    Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DIPEA as a base, forming mono-Boc-piperazine.
    $$
    \text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{DIPEA, DCM}} \text{tert-butyl piperazine-1-carboxylate}
    $$

    • Yield : 95–98%
  • Alkylation :
    The free amine of Boc-piperazine reacts with 3-chloropropanol in DCM with DIPEA, yielding tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

    • Conditions : 20°C, 6–8 hours
    • Yield : 97%
  • Deprotection and Salt Formation :
    Boc removal with HCl in dioxane produces 3-(piperazin-1-yl)propan-1-ol dihydrochloride.
    $$
    \text{Boc-intermediate} \xrightarrow{\text{HCl, dioxane}} \text{this compound}
    $$

    • Purity : >99% (by HPLC)

Advantages

  • High Selectivity : Boc group directs alkylation to a single nitrogen.
  • Scalability : No chromatography needed; crystallization achieves purity.

Comparative Analysis of Methods

Parameter Direct Alkylation Boc Strategy Reductive Amination
Yield 68% 97% ~50%
Selectivity Moderate High Moderate
Purification Complexity High (chromatography) Low (crystallization) Moderate
Scalability Limited Excellent Limited
Cost Low Moderate High

Data synthesized from.

Industrial-Scale Production Considerations

For bulk synthesis, the Boc-protection method is preferred due to:

  • Reproducibility : Consistent yields >95%.
  • Minimal Byproducts : Near-quantitative conversion reduces waste.
  • Regulatory Compliance : Crystallization meets ICH purity guidelines without chromatography.

Optimization Strategies :

  • Solvent Recovery : DCM and acetone are distilled and reused.
  • Automation : Continuous flow systems enhance throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are often used in the development of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H16N2OC_7H_{16}N_2O and a molecular weight of 144.21 g/mol. Its structure features a piperazine ring, which is crucial for its biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various laboratory applications.

Medicinal Chemistry Applications

  • Antidepressant and Anxiolytic Activity
    • Research indicates that derivatives of piperazine compounds, including 3-(piperazin-1-yl)propan-1-ol, exhibit potential antidepressant and anxiolytic effects. These compounds often act as serotonin reuptake inhibitors or modulate neurotransmitter systems, making them candidates for treating mood disorders .
  • Neuroprotective Properties
    • Studies have shown that piperazine derivatives can possess neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). The compound may function by reducing oxidative stress and promoting neuronal survival through various mechanisms, including metal chelation and receptor modulation .
  • Development of Triple Reuptake Inhibitors
    • Recent research has focused on synthesizing novel derivatives of 3-(piperazin-1-yl)propan-1-ol as potential triple reuptake inhibitors for serotonin, norepinephrine, and dopamine. This dual action could enhance therapeutic efficacy in treating depression and anxiety disorders .

Chemical Intermediate in Drug Synthesis

This compound serves as an essential intermediate in synthesizing various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines.

Synthesis Examples

Reaction Conditions Yield
Reaction with Boc2ODCM at room temperature97%
Coupling with aromatic aldehydesUnder basic conditionsHigh yield

These reactions highlight the versatility of the compound in producing complex molecules that can exhibit enhanced biological activities.

Case Study 1: Neuroprotective Agent Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of bifunctional ligands targeting dopamine receptors while incorporating iron-binding properties into piperazine derivatives. The research demonstrated that these compounds could mitigate oxidative stress in neuronal cells, showcasing the therapeutic potential of piperazine-based drugs for neurodegenerative conditions .

Case Study 2: Antidepressant Activity

In another investigation, researchers synthesized a series of piperazine derivatives based on 3-(piperazin-1-yl)propan-1-ol to evaluate their antidepressant effects using animal models. The results indicated significant improvements in depressive-like behaviors, suggesting that these compounds could lead to new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below compares 3-(Piperazin-1-yl)propan-1-ol dihydrochloride with key analogs, emphasizing substituents, molecular formulas, and applications:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Applications/Notes References
This compound Hydroxyl-propanol, dihydrochloride salt C₇H₁₆Cl₂N₂O Not explicitly listed Presumed pharmaceutical intermediate Inferred from analogs
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol 3-Chlorophenyl group C₁₃H₁₉ClN₂O 32229-98-4 Intermediate in Trazodone synthesis
3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride Pyrimidine ring, carboxylic acid C₁₃H₂₂Cl₂N₄O₂ 1179371-28-8 Research chemical, potential kinase inhibitor
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride Aminopiperidine instead of piperazine C₈H₂₀Cl₂N₂O 2901105-40-4 High-cost pharmaceutical intermediate
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid dihydrochloride Hydroxyethyl group, carboxylic acid C₉H₂₀Cl₂N₂O₃ 1185300-58-6 Solubility enhancer in drug formulations
3-(Piperazin-1-yl)propionic acid ethyl ester dihydrochloride Ethyl ester substituent C₉H₂₀Cl₂N₂O₂ Not explicitly listed Prodrug candidate, improved lipophilicity
3-(4-Methylpiperazin-1-yl)propan-1-ol Methyl group on piperazine C₈H₁₈N₂O 5317-33-9 Solubility studies, precursor in organic synthesis

Key Differences and Implications

Aromatic vs. Aliphatic Substituents :

  • Compounds like 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS 32229-98-4) incorporate aromatic groups, enhancing receptor-binding affinity in CNS-targeting drugs (e.g., Trazodone intermediates) . In contrast, aliphatic modifications (e.g., hydroxyethyl or methyl groups) improve solubility or metabolic stability .

Functional Group Variations :

  • Carboxylic acid derivatives (e.g., CAS 1179371-28-8) are pivotal in designing kinase inhibitors due to their ability to chelate metal ions in enzymatic pockets . Ethyl ester analogs (e.g., ) serve as prodrugs, increasing membrane permeability.

Biological Activity

3-(Piperazin-1-yl)propan-1-ol dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • CAS Number : 6427-02-7
  • Molecular Formula : C7H16Cl2N2O

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors and enzymes. It exhibits potential as a modulator of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. The compound's piperazine moiety enhances its ability to penetrate biological membranes, facilitating its action on central nervous system targets.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. A study indicated that this compound could repress c-MYC expression, a key regulator in cancer progression, leading to reduced cell viability in MOLT-4 and MRC-5 cell lines .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly regarding its influence on serotonin receptors. In vitro studies demonstrated that it can modulate 5-HT1A receptor activity, which is significant for developing treatments for anxiety and depression .

Radioprotective Activity

Another area of interest is the potential radioprotective effects of piperazine derivatives, including this compound. Some studies have reported that these compounds can protect human cells from radiation-induced damage, suggesting their utility in therapeutic applications during radiotherapy .

Case Studies and Research Findings

StudyFindings
Chou et al. (2007)Demonstrated inhibition of c-MYC expression leading to reduced cell viability in cancer cell lines .
MDPI Study (2012)Investigated binding affinity at serotonin receptors; showed modulation of 5-HT1A receptor activity .
Radioprotection Study (2020)Identified protective effects against radiation-induced cytotoxicity in human cell lines .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-(Piperazin-1-yl)propan-1-ol dihydrochloride, and how do they influence experimental design?

  • Answer: The compound’s molecular formula is C₈H₂₀Cl₂N₂O with a molecular weight of 231.16 g/mol . Key properties include a boiling point of 252.8°C at 760 mmHg and solubility in polar solvents like water and ethanol. These properties dictate storage conditions (dry, ventilated environments) and handling precautions (avoiding static discharge) . For experimental reproducibility, ensure precise measurement of hygroscopicity and account for its dihydrochloride salt form in stoichiometric calculations.

Table 1: Physical Properties

PropertyValueReference
Molecular Weight231.16 g/mol
Boiling Point252.8°C at 760 mmHg
Solubility (H₂O)≥72.4 mg/mL

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer: Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of accidental exposure, rinse affected areas with water for 15 minutes. Store in sealed containers away from heat and incompatible substances (e.g., strong oxidizers). Waste disposal must comply with institutional guidelines for halogenated organic salts .

Q. How can researchers synthesize and purify this compound?

  • Answer: A common method involves nucleophilic substitution between piperazine and 3-chloropropanol under basic conditions, followed by hydrochloride salt formation. Purification is achieved via recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (C18 column, aqueous buffer/acetonitrile gradient) .

Advanced Research Questions

Q. What reaction mechanisms are involved in the functionalization of this compound for drug discovery applications?

  • Answer: The piperazine moiety undergoes nucleophilic substitution (e.g., alkylation) or Schiff base formation with aldehydes. The hydroxyl group can be esterified or oxidized to a ketone. For example, reaction with acetic anhydride yields the acetylated derivative, while oxidation with CrO₃ forms 3-(piperazin-1-yl)propanal. These modifications are critical for tuning pharmacokinetic properties in lead optimization .

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated piperazine derivatives
OxidationCrO₃, H₂SO₄3-(Piperazin-1-yl)propanal
EsterificationAcetic anhydride, pyridineAcetylated propanol derivative

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Answer: The compound is stable in neutral to slightly acidic conditions (pH 4–6) but degrades in strong bases due to piperazine ring deprotonation. Thermal stability tests (TGA/DSC) show decomposition above 200°C. For long-term storage, maintain temperatures below 25°C and avoid aqueous solutions at pH >8 .

Q. What analytical techniques are most effective for characterizing impurities in this compound?

  • Answer: Use LC-MS to detect low-abundance impurities (e.g., unreacted piperazine or chloropropanol byproducts). ¹H/¹³C NMR identifies structural anomalies, while ion chromatography quantifies chloride counterion stoichiometry. For crystallinity assessment, X-ray diffraction (SHELX software ) resolves salt-form purity .

Q. How is this compound utilized in the design of bioactive molecules or prodrugs?

  • Answer: The piperazine group enhances solubility and bioavailability in CNS-targeting drugs. For example, it serves as a linker in dopamine receptor antagonists (e.g., Fluphenazine derivatives ). The hydroxyl group can be conjugated to prodrugs (e.g., phosphate esters) for controlled release .

Methodological Notes

  • Contradictions in Evidence: While some sources report high aqueous solubility , others lack data . Validate solubility experimentally before scaling reactions.
  • Advanced Synthesis Tip: Use microwave-assisted synthesis to reduce reaction times for piperazine alkylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-yl)propan-1-ol dihydrochloride
Reactant of Route 2
3-(Piperazin-1-yl)propan-1-ol dihydrochloride

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